1-(6-Nitrobenzimidazol-1-yl)ethanone

Description

Contextualizing Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical research. Their structural diversity and ability to participate in a wide array of chemical reactions make them indispensable building blocks in various scientific fields. rsc.org In medicinal chemistry, for instance, heterocyclic scaffolds are integral to the design and synthesis of a vast number of pharmaceutical agents due to their ability to interact with biological targets. rsc.org Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals, dyes, and advanced materials.

The Benzimidazole (B57391) Scaffold: Fundamental Structural Attributes and Research Relevance

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent heterocyclic system that has garnered significant attention in chemical research. This bicyclic aromatic structure is of particular interest due to its presence in a variety of biologically active compounds. researchgate.net The unique arrangement of its nitrogen atoms allows for diverse chemical modifications, making it a "privileged structure" in drug discovery. rsc.orgresearchgate.net This versatility has led to the development of numerous benzimidazole-containing compounds with a broad spectrum of pharmacological activities. researchgate.net

Overview of 1-(6-Nitrobenzimidazol-1-yl)ethanone: Structural Introduction and Research Focus

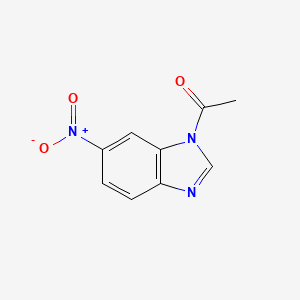

This compound is a specific derivative of the nitrobenzimidazole family. Structurally, it consists of a benzimidazole core with a nitro group attached to the 6-position of the benzene ring and an ethanone (B97240) (acetyl) group attached to one of the nitrogen atoms of the imidazole ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

| Property | Value |

| IUPAC Name | 1-(6-nitro-1H-benzimidazol-1-yl)ethanone |

| CAS Number | 57155-21-2 |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Canonical SMILES | CC(=O)N1C=NC2=CC=C(C=C21)N+[O-] |

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its utility as a synthetic precursor. Researchers have utilized this compound as a starting material for the synthesis of a new series of 6-nitrobenzimidazole derivatives, including amino acids and peptides. researchgate.net The objective of such research is often to explore the biological activities of these novel, more complex molecules, with studies investigating their potential as anthelmintic agents. researchgate.net The acetyl group at the N-1 position provides a reactive handle for further chemical modifications, allowing for the systematic development of a library of related compounds for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitrobenzimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-5-10-8-3-2-7(12(14)15)4-9(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBKEOMYSZGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408951 | |

| Record name | STK365312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57155-21-2 | |

| Record name | STK365312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Methodological Considerations in Vibrational Spectroscopy (IR) for Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1-(6-nitrobenzimidazol-1-yl)ethanone, the IR spectrum provides direct evidence for its key structural features. The analysis confirms the presence of the acetyl group, the nitro group, and the benzimidazole (B57391) core through their characteristic vibrational frequencies.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1714 | C=O Stretch | Acetyl (ethanone) |

| ~1521 | Asymmetric NO₂ Stretch | Nitro |

| ~1346 | Symmetric NO₂ Stretch | Nitro |

| ~1480 | C=N Stretch | Imidazole (B134444) Ring |

| ~3100-3000 | Aromatic C-H Stretch | Benzene (B151609) Ring |

Note: The exact positions of peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom is mapped, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound provides precise information about the number, connectivity, and electronic environment of the protons. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the methyl protons.

The methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons on the benzimidazole ring appear as distinct signals in the aromatic region. The proton at the C2 position of the imidazole ring (H-2) is typically the most downfield aromatic signal, appearing as a singlet. The three protons on the nitro-substituted benzene ring (H-4, H-5, and H-7) exhibit a characteristic coupling pattern. H-7 appears as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet, confirming the 6-nitro substitution pattern.

Table 2: ¹H NMR Chemical Shift and Multiplicity Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.95 | Singlet (s) |

| H-5 | ~8.30 | Doublet of Doublets (dd) |

| H-7 | ~8.00 | Doublet (d) |

| H-4 | ~8.70 | Doublet (d) |

| -CH₃ (acetyl) | ~2.80 | Singlet (s) |

The ¹³C NMR spectrum provides complementary data, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound shows signals for the carbonyl carbon, the methyl carbon, and the seven unique carbons of the benzimidazole core.

The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. The methyl carbon appears in the upfield region of the spectrum. The carbons of the aromatic system are found in the intermediate region, with their specific shifts influenced by the nitrogen atoms and the electron-withdrawing nitro group. The carbon atom directly attached to the nitro group (C-6) is significantly affected.

Table 3: ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~168.5 |

| C-2 | ~146.0 |

| C-7a | ~145.5 |

| C-6 | ~144.0 |

| C-4 | ~118.5 |

| C-5 | ~116.0 |

| C-3a | ~135.0 |

| C-7 | ~111.0 |

| -CH₃ (acetyl) | ~24.0 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous confirmation.

COSY: A ¹H-¹H COSY experiment would definitively establish the connectivity between adjacent protons. For instance, it would show a correlation between the H-4 and H-5 signals, and between the H-5 and H-7 signals, confirming their relative positions on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Using a technique like Electron Ionization (EI-MS), the analysis of this compound yields a molecular ion peak (M⁺) that confirms its molecular formula (C₉H₇N₃O₃).

The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight of 205.17 g/mol . The fragmentation pattern provides further structural proof. Common fragmentation pathways include the loss of the acetyl group ([M-43]⁺) and the loss of the nitro group ([M-46]⁺), leading to significant fragment ions that are characteristic of the parent structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Ion | Identity |

| 205 | [M]⁺ | Molecular Ion |

| 162 | [M-43]⁺ | Loss of acetyl group (•COCH₃) |

| 159 | [M-46]⁺ | Loss of nitro group (•NO₂) |

X-ray Crystallography for Three-Dimensional Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

A study of this compound revealed that the compound crystallizes in the monoclinic space group P2₁/c. The crystal structure analysis confirms that the benzimidazole ring system is essentially planar. The acetyl group is twisted out of the plane of the benzimidazole ring. The analysis also details intermolecular hydrogen bonds and π-π stacking interactions, which are crucial in stabilizing the crystal lattice. These interactions dictate the packing of the molecules in the solid state.

Table 5: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 7.4668 (4) | |

| b (Å) | 10.1539 (6) | |

| c (Å) | 12.0450 (7) | |

| β (°) | 106.143 (3) | |

| Volume (ų) | 877.10 (9) | |

| Z (molecules/unit cell) | 4 |

Crystal System and Space Group Analysis

A study on 1-(6-Nitro-1H-indazol-1-yl)ethanone revealed that it crystallizes in the monoclinic system with the space group P2₁/c . researchgate.net This information is crucial as it dictates the symmetry elements present within the crystal lattice. The crystal data for this isomer, which is expected to share some structural similarities, is provided in the table below.

Table 1: Crystallographic Data for the Isomer 1-(6-Nitro-1H-indazol-1-yl)ethanone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8919 (1) |

| b (Å) | 20.4831 (6) |

| c (Å) | 11.2580 (4) |

| β (°) | 92.757 (1) |

| Volume (ų) | 896.43 (5) |

| Z | 4 |

Data sourced from a study on 1-(6-Nitro-1H-indazol-1-yl)ethanone. researchgate.net

The analysis of 1-(6-Nitro-1H-indazol-1-yl)ethanone involved a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer with Cu Kα radiation. researchgate.net The structure was solved using direct methods and refined on F². researchgate.net Such detailed analysis for this compound would be necessary to definitively establish its crystal system and space group.

Intermolecular Interactions and Packing Arrangements

The supramolecular architecture of a crystalline compound is governed by a network of intermolecular interactions, which dictates its physical properties. For the isomer 1-(6-Nitro-1H-indazol-1-yl)ethanone, the crystal structure is stabilized by a combination of weak C—H···O and C—H···N hydrogen bonds, which form layers parallel to the (102) plane. researchgate.net These layers are further associated through π-stacking interactions to create a three-dimensional network. researchgate.net

Chromatographic Purity Assessment and Analytical Techniques (e.g., TLC, HPLC)

Chromatographic methods are indispensable for the verification of the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique. For a compound like this compound, TLC would be employed to quickly assess its presence in a reaction mixture and to get a preliminary indication of its purity. The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation of the compound from any starting materials, byproducts, or impurities. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light, given the aromatic nature of the benzimidazole ring, or by using staining reagents. nih.gov The retention factor (Rf) value is a key parameter obtained from TLC. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set at a wavelength where the compound exhibits strong absorbance, which is expected due to the nitro and benzimidazole chromophores. The result of an HPLC analysis is a chromatogram, where the purity of the sample is determined by the relative area of the peak corresponding to this compound. For official purity verification, a validated HPLC method with appropriate standards is required. While specific HPLC documentation for this exact compound is not detailed in the provided search results, related compounds are routinely analyzed by HPLC for purity determination. bldpharm.com

Computational and Theoretical Investigations of 1 6 Nitrobenzimidazol 1 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. DFT is used to determine the optimized molecular geometry and to analyze the electronic structure, which governs the molecule's stability and reactivity. nih.govresearchgate.net For benzimidazole (B57391) derivatives, DFT studies performed with basis sets like B3LYP/6-31G(d,p) help in understanding their structural properties and the influence of various substituents on the benzimidazole core. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov

While specific data for 1-(6-nitrobenzimidazol-1-yl)ethanone is not available, studies on similar Schiff base derivatives and other benzimidazoles provide representative values for FMO analysis. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data from a Related Schiff Base Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -0.26751 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -0.18094 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | -0.08657 | Difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity. nih.gov |

Data is illustrative and based on a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Schiff base. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It is used to predict how molecules will interact and to identify regions that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

In an MEP map, different colors represent different values of electrostatic potential.

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are favorable sites for nucleophilic attack.

Green: Represents areas with neutral or zero potential. youtube.com

For this compound, the MEP map would be expected to show significant negative potential (red or yellow) around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group, as these are highly electronegative. researchgate.net The hydrogen atoms attached to the benzimidazole ring would likely show positive potential (blue), representing electron-poor regions. nih.gov This mapping helps in understanding non-covalent interactions like hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ajol.info This method is extensively used in drug discovery to screen potential drug candidates by predicting their binding mode and affinity for a specific biological target. mdpi.comeurekalert.org Benzimidazole derivatives are often subjected to docking studies due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. tandfonline.comnih.gov

Docking algorithms calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the protein. mdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com The analysis also reveals the specific types of non-covalent interactions that stabilize the complex, such as:

Hydrogen bonds

Hydrophobic interactions

Arene-cation (π-cation) interactions

Van der Waals forces

Studies on various nitrobenzimidazole derivatives have shown that they can effectively bind to the active sites of targets like the AT-2 receptor or various protein kinases. nih.gov Docking scores for a series of 5-nitrobenzimidazoles against the AT-2 receptor model ranged from -14.39 to -36.16, indicating strong potential binding.

Table 2: Illustrative Molecular Docking Results for Novel Heterocycles Against a Protein Target (Rho6)

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Compound 1 | -6.8 | Lys106 | Arene-cation, Arene-sigma |

| Compound 3 | -7.1 | Arg96 | Arene-cation |

| Compound 5a | -8.2 | Arg96 | Arene-cation |

| Compound 14 | -7.4 | Arg96, Ser95 | Arene-cation, Hydrogen Bond |

Data is illustrative and based on thiazole (B1198619) conjugates docked against the Rho6 protein to demonstrate typical binding data. mdpi.com

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. mdpi.com For example, in a docking study of thiazole conjugates, residues like Lys106, Arg96, and Ser95 were identified as critical for binding through arene-cation and hydrogen bond interactions. mdpi.com Understanding these key residues is vital for structure-based drug design, as it allows for the modification of the ligand to enhance its interaction with the target, thereby improving its potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. researchgate.net

For a ligand like this compound, an MD simulation would typically be run after a docking study to validate the predicted binding pose. The simulation assesses whether the key interactions observed in the static dock are maintained over a period of nanoseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of these crucial interactions.

MD simulations provide a more realistic and robust evaluation of the ligand's binding stability and conformational dynamics within the biological environment. nih.gov

Ligand-Protein Complex Stability Assessment

The stability of a ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. This assessment is typically performed using molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: Initially, molecular docking studies are conducted to predict the preferred binding orientation of the ligand within the active site of a target protein. For benzimidazole derivatives, common protein targets include enzymes like dihydrofolate reductase or protein kinases, which are crucial for microbial or cancer cell survival. The docking process results in a binding affinity score, usually expressed in kcal/mol, which provides an initial estimate of the binding strength. A more negative score typically indicates a more favorable binding interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to evaluate the dynamic stability of the ligand-protein complex over time, typically on the nanosecond scale. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound within the active site.

RMSF: This parameter assesses the fluctuation of individual amino acid residues in the protein. Regions with high RMSF values indicate greater flexibility, while lower values suggest stability. Analysis of RMSF can highlight which protein residues are key for the interaction with the ligand.

These simulations validate the stability of the interactions predicted by docking and confirm that the ligand can maintain a stable conformation within the biological target under physiological conditions.

Dynamic Behavior of the Compound in Biological Environments

Understanding the dynamic behavior of a compound like this compound in a biological system is crucial for predicting its mechanism of action and potential interactions. MD simulations are the primary tool for this investigation.

By simulating the compound within a solvated, physiological environment (typically a water box with ions at a specific concentration and temperature), researchers can observe its conformational flexibility and interactions with surrounding molecules. For instance, simulations can reveal how the nitro group and acetyl group of the compound orient themselves and whether they form stable hydrogen bonds with water or other solutes. This provides a picture of the compound's behavior before it reaches its biological target.

Furthermore, steered molecular dynamics (SMD) can be used to simulate the process of the ligand unbinding from its target protein. This technique applies an external force to pull the ligand out of the binding pocket, providing insights into the dissociation pathway and the key interactions that must be overcome for the ligand to detach. This information is valuable for designing compounds with longer residence times at the target, which can lead to improved therapeutic effects.

In Silico Prediction of Biological and Physiological Parameters

ADMET (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic properties and to flag potential liabilities. Various computational models and webservers, such as SwissADME and admetSAR, are used to predict these properties based on the molecule's structure.

For a compound like this compound, the following parameters would be typically evaluated:

Absorption: Predictions include human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Key parameters are the blood-brain barrier (BBB) permeability and plasma protein binding (PPB).

Metabolism: The prediction focuses on which cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: While direct prediction is less common, parameters related to clearance and half-life can be estimated.

Table 1: Example of Predicted ADMET Properties for a Benzimidazole Derivative This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

Computational Approaches to Bioavailability Prediction

Oral bioavailability is a complex parameter influenced by both absorption and first-pass metabolism. Computational models often integrate several physicochemical and ADMET properties to predict a compound's bioavailability score.

One common approach is the use of Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 daltons, and a LogP value greater than 5.

More advanced models, like the "BOILED-Egg" model from SwissADME, provide a graphical prediction of gastrointestinal absorption and brain penetration. Additionally, some platforms provide a bioavailability score, often a value between 0 and 1, which represents the probability of the compound having at least 10% oral bioavailability in rats or a measurable oral bioavailability in humans. For example, a bioavailability score of 0.55 indicates a 55% probability of good oral bioavailability.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Descriptor Calculation: The first step in QSAR is to calculate a wide range of molecular descriptors for each compound in a dataset. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Based on the 2D structure, including topological indices (e.g., Kier & Hall connectivity indices), counts of specific functional groups, and topological polar surface area (TPSA).

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

For a series of benzimidazole derivatives, hundreds or even thousands of such descriptors would be calculated using specialized software.

Feature Selection: Since a large number of descriptors are calculated, many may be irrelevant or redundant. Feature selection methods are therefore applied to choose a smaller subset of the most informative descriptors that have the strongest correlation with the biological activity being studied. This process helps to build a simpler, more robust, and more easily interpretable QSAR model. Common feature selection techniques include genetic algorithms, stepwise regression, and machine learning-based approaches. The selected descriptors can provide insights into the structural features that are either beneficial or detrimental to the compound's activity.

Table 2: Example of Calculated QSAR Descriptors for a Hypothetical Compound This table is for illustrative purposes only.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | 205.18 |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological | Topological Polar Surface Area (TPSA) | 74.9 Ų |

| Constitutional | Number of Rotatable Bonds | 2 |

| Electronic | Dipole Moment | 5.6 D |

Predictive Model Development for Activity Profiling

The development of predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. For this compound and its analogs, these models are instrumental in predicting their potential biological activities and guiding the synthesis of more potent and selective derivatives.

The development of predictive models for the activity profiling of this compound and related benzimidazole derivatives typically involves a multi-step process. This process begins with the compilation of a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors, which can range from simple constitutional indices to complex 3D properties, are used to build a mathematical model that correlates them with the observed activity. Various statistical and machine learning methods are employed for this purpose.

A variety of machine learning algorithms have been successfully applied to model the activities of benzimidazole derivatives. These include Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). doi.orgdinus.ac.idresearchgate.netnih.govbiointerfaceresearch.comnih.gov The choice of method often depends on the size and complexity of the dataset. For instance, MLR is a straightforward method for identifying linear relationships, while machine learning techniques like RF and SVM can capture more complex, non-linear relationships between molecular features and activity. researchgate.netnih.gov

The predictive power of these models is rigorously assessed through internal and external validation techniques. mdpi.com A common approach is to divide the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new, unseen data. nih.gov Statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE) are used to quantify the model's accuracy and robustness. doi.orgmdpi.com For a QSAR model to be considered reliable, it must demonstrate high statistical significance and predictive ability on an external set of compounds. mdpi.com

Research on benzimidazole derivatives has highlighted the importance of various molecular descriptors in determining their biological activity. These often include hydrophobic parameters (like ClogP), electronic properties (such as orbital energies and dipole moments), and steric or topological indices. nih.gov For instance, in the development of QSAR models for antibacterial benzimidazoles, parameters like the calculated logarithm of the partition coefficient (ClogP), molar refractivity, and topological polar surface area have been shown to have a significant correlation with activity. nih.gov

A study on 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors provides valuable data that can be used to develop such predictive models. nih.govresearchgate.net The inhibitory activities (IC50 values) of a series of these compounds were determined, offering a quantitative basis for QSAR studies. By analyzing the structural variations within this series and their corresponding activities, it is possible to build models that could predict the phosphodiesterase inhibitory potential of other related compounds, including this compound.

The following table presents a selection of 6-nitrobenzimidazole derivatives and their corresponding phosphodiesterase inhibitory activity, which serves as a foundation for building predictive models.

| Compound Number | IC50 (μM) |

| 1 | 2.4 ± 0.049 |

| 3 | 63.1 ± 1.48 |

| 6 | 153.2 ± 5.6 |

| 9 | 11.49 ± 0.08 |

| 10 | 120.0 ± 4.47 |

| 11 | 5.7 ± 0.113 |

| 13 | 6.4 ± 0.148 |

| 14 | 10.5 ± 0.51 |

| 30 | 1.5 ± 0.043 |

| EDTA (Standard) | 274 ± 0.007 |

| Data sourced from a study on 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors. nih.gov |

The development of robust predictive models for this compound holds significant promise for accelerating the discovery of new therapeutic agents. By leveraging these computational tools, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and optimize lead compounds to enhance their desired biological activities.

Mechanistic and Cellular Biological Activity Studies of 1 6 Nitrobenzimidazol 1 Yl Ethanone and Analogs

Antimicrobial Action: Investigation of Cellular and Molecular Mechanisms

The antimicrobial properties of 1-(6-Nitrobenzimidazol-1-yl)ethanone and related benzimidazole (B57391) compounds are attributed to a variety of cellular and molecular-level interruptions. These compounds have demonstrated efficacy against a range of bacteria, fungi, and viruses through specific modes of inhibition.

Antibacterial Activity and Modes of Inhibition

Benzimidazole derivatives, including those with nitro substitutions, are recognized for their antibacterial properties. nih.govnih.gov The presence of a nitro group can enhance antimicrobial activity. researchgate.net Specifically, N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, as well as against Escherichia coli and Streptococcus faecalis. rsc.org The mechanism of action for many benzimidazoles involves the targeting of essential cellular processes. For instance, molecular docking studies have suggested that dihydrofolate reductase (DHFR) in Staphylococcus aureus is a potential target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govrsc.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

| N,2,6-Trisubstituted 1H-benzimidazoles | S. aureus (MSSA & MRSA), E. coli, S. faecalis | Potent antibacterial activity | rsc.org |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus | Potential inhibition of dihydrofolate reductase (DHFR) | nih.govrsc.org |

| 2-[(2-Nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives | Staphylococcus aureus, Streptococcus faecalis | Active against Gram-positive bacteria | researchgate.net |

Antifungal Efficacy and Cellular Targets

The antifungal activity of benzimidazole compounds is well-documented. pjmonline.org Derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole have demonstrated notable antifungal properties. researchgate.net The introduction of a nitro group into the benzimidazole structure is a common strategy to enhance its antifungal potency. researchgate.net While the precise cellular targets of this compound are a subject of ongoing research, related compounds provide insight into potential mechanisms. For example, certain benzimidazole derivatives are known to interfere with fungal cellular integrity. A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent activity against Candida albicans and Aspergillus niger. rsc.org

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Candida albicans, Aspergillus niger | Potent fungal activity | rsc.org |

| 2-[(2-Nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives | Yeast-like fungi | Antifungal activity | researchgate.net |

Antiviral Mechanisms, including Replication Inhibition

Benzimidazole derivatives have shown promise as antiviral agents, with activity reported against a variety of RNA and DNA viruses. nih.gov The mechanisms often involve the inhibition of viral replication. For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral activity of nitro-containing heterocyclic compounds, such as nitrobenzoxadiazole derivatives, has been attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of influenza viruses. cnr.it This suggests a potential mechanism for nitrobenzimidazole compounds like this compound. Algorithmic analysis of benzimidazole derivatives has also been used to predict antiviral activity against influenza A virus. urfu.ru

Antiparasitic and Antiprotozoal Mechanisms

The antiparasitic and antiprotozoal activities of nitro-substituted benzimidazoles are significant, with research pointing to multiple modes of action against parasites like Leishmania and Trypanosoma.

Interference with Microtubule Function

A well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules. researchgate.netresearchgate.netnih.gov Microtubules are crucial for various cellular functions in parasites, including cell division, motility, and intracellular transport. By binding to the colchicine (B1669291) site of tubulin, these compounds can prevent the "curved-to-straight" conformational change necessary for microtubule assembly. nih.gov This disruption leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis. researchgate.netnih.gov While direct studies on this compound's effect on tubulin are limited, the extensive research on related benzimidazoles strongly suggests this as a probable mechanism of its antiparasitic action. researchgate.netnih.govmdpi.com

Inhibition of Essential Parasite Enzymes (e.g., FtsZ)

In addition to microtubule disruption, benzimidazoles can inhibit other essential parasite enzymes. In bacteria, the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin, is a key target. nih.govresearchgate.net Benzimidazole derivatives have been shown to inhibit FtsZ polymerization, leading to a blockage of bacterial cell division. nih.govacs.org Some benzimidazoles achieve this by destabilizing the FtsZ polymer through the enhancement of its GTPase activity. nih.gov

In the context of parasitic protozoa, nitroheterocyclic compounds like benznidazole (B1666585) are activated by a type I nitroreductase (NTR) within the parasite. redalyc.orgresearchgate.net This enzyme, which is absent in the mammalian host, reduces the nitro group to generate toxic metabolites that are lethal to the parasite. redalyc.org This mechanism is particularly relevant for Trypanosoma cruzi, the causative agent of Chagas disease. redalyc.orgresearchgate.net Furthermore, enzymes in the polyamine biosynthesis pathway, such as arginase in Leishmania mexicana, have been identified as targets for benzimidazole derivatives. nih.gov Inhibition of these essential enzymes disrupts critical metabolic pathways necessary for parasite survival. nih.gov

Table 3: Antiparasitic Mechanisms of Benzimidazole Derivatives

| Mechanism | Target | Effect | Reference(s) |

| Interference with Microtubule Function | Tubulin | Inhibition of polymerization, cell cycle arrest | researchgate.netresearchgate.netnih.govnih.govmdpi.com |

| Inhibition of Essential Parasite Enzymes | FtsZ | Inhibition of polymerization, blockage of cell division | nih.govresearchgate.netnih.govacs.org |

| Type I Nitroreductase (NTR) | Activation of prodrug to toxic metabolites | redalyc.orgresearchgate.net | |

| Arginase | Inhibition of polyamine biosynthesis | nih.gov |

Studies against Specific Pathogens (e.g., Giardia intestinalis, Trichomonas vaginalis, Toxoplasma gondii, Leishmania major)

The benzimidazole scaffold, particularly when substituted with a nitro group, is a cornerstone in the development of antiparasitic agents. nih.gov The nitro-group is often crucial for the compound's mechanism of action, which can involve radical damage resulting from its reduction by parasitic enzymes. nih.gov

Giardia intestinalis

Nitroimidazole derivatives have demonstrated significant efficacy against Giardia intestinalis (also known as Giardia lamblia), a protozoan parasite that causes diarrheal disease. nih.gov Research into nitroimidazole carboxamides, for instance, has yielded compounds with potent activity against G. lamblia, including strains that have developed resistance to the standard drug, metronidazole. nih.govnih.gov In one study, a series of 1-methyl-5-nitroimidazole (B135252) carboxamides were all active against metronidazole-sensitive G. lamblia, with the most potent derivatives showing approximately four times greater efficacy than metronidazole. nih.gov Similarly, newly synthesized 5-aryl-1-methyl-4-nitroimidazoles have shown promising activity against G. intestinalis, with some analogs demonstrating IC₅₀ values significantly lower than metronidazole, marking them as potential leads for developing new antiparasitic drugs. nih.gov

Table 1: In Vitro Activity of Nitroimidazole Analogs against Giardia lamblia

| Compound | Target Strain | IC₅₀ / EC₅₀ (µM) | Reference |

|---|---|---|---|

| Metronidazole | MtzS G. lamblia WB | 6.1 | nih.gov |

| Compound 8f (R = NHCH₂(2-pyridinyl)) | MtzS G. lamblia WB | 1.6 | nih.gov |

| Compound 8h (R = morpholine) | MtzS G. lamblia WB | 1.6 | nih.gov |

| Compound 5f (hybrid molecule) | G. intestinalis | ~1.33 | nih.gov |

| Nitroimidazole Carboxamides | MtzR G. lamblia | 0.1 - 2.5 | nih.gov |

Trichomonas vaginalis

The 6-nitro-1H-benzimidazole scaffold has shown particular promise against Trichomonas vaginalis, the parasite responsible for trichomoniasis. nih.govresearchgate.net Two derivatives, named O₂N-BZM7 (6-nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole) and O₂N-BZM9 (2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-6-nitro-1H-benzimidazole), have been identified as potent trichomonacidal compounds. researchgate.net Studies have confirmed that both compounds inhibit the growth of T. vaginalis in a concentration-dependent manner, with O₂N-BZM9 being the more potent of the two. nih.govnih.gov Their mechanism appears to involve the disruption of key metabolic genes; for example, treatment with O₂N-BZM9 led to the overexpression of genes involved in redox balance and glycolysis, while decreasing the expression of structural genes, which likely affects the parasite's morphology and motility. nih.govresearchgate.netnih.gov

Table 2: In Vitro Trichomonacidal Activity of 6-Nitro-1H-benzimidazole Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| O₂N-BZM7 | 5.8 | nih.gov |

| O₂N-BZM9 | 3.8 - 4.8 | nih.govresearchgate.netnih.gov |

| Metronidazole (MTZ) | >25 | researchgate.net |

Toxoplasma gondii

Toxoplasma gondii is an intracellular parasite against which benzimidazole derivatives have shown efficacy, although their precise target is not always clear. nih.gov One study examined a family of benzimidazole inhibitors that, despite showing good activity against the T. gondii parasite, were poor inhibitors of its enoyl-acyl-carrier protein reductase (ENR) enzyme, suggesting the existence of off-target effects. nih.gov More relevant to the 6-nitro substitution, research on the purine (B94841) nucleoside analogue nitrobenzylthioinosine (NBMPR) demonstrated selective toxicity against T. gondii. nih.gov The parasite, but not the host cells, uniquely metabolizes NBMPR, leading to a dose-dependent killing of the parasite with an IC₅₀ of approximately 10 µM. nih.gov This highlights the potential of exploiting the unique metabolic pathways of T. gondii with nitro-substituted compounds. nih.gov Further research into 1,2,4-triazole-based compounds has also identified agents with potent and highly selective anti-Toxoplasma activity, superior to standard therapies. nih.govresearchgate.net

Leishmania major

The search for new treatments against Leishmania major, the causative agent of cutaneous leishmaniasis, is ongoing due to the toxicity and limited efficacy of current drugs. nih.gov While direct studies on this compound are scarce, research into related structures provides valuable insights. Many plant-derived isoprenoids have shown good in vitro activity against various Leishmania species. nih.gov The screening of chemical libraries has identified novel compounds effective against L. major in both in vitro and macrophage models at doses significantly lower than the standard drug, sodium stibogluconate. nih.gov Research has also shown that compounds like allicin (B1665233) inhibit the proliferation of Leishmania promastigotes. plos.org The development of new drugs often focuses on specific parasite enzymes, such as pteridine (B1203161) reductase 1 (PTR1), as a prime target for novel antileishmanial therapeutics. nih.gov

Anti-inflammatory Activity and Related Biochemical Pathwaysnih.govnih.gov

Benzimidazole derivatives are recognized for their wide range of pharmacological effects, including significant anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net These compounds can modulate complex inflammatory processes that are central to numerous diseases. nih.gov Studies have demonstrated that novel benzimidazole derivatives can effectively inhibit proinflammatory enzymes and the secretion of inflammatory cytokines like TNF-α and IL-6. researchgate.net

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. nih.gov Research has focused on developing benzimidazole derivatives as selective inhibitors of COX-2, an isoform highly involved in pathological inflammation, to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Several studies have synthesized and tested novel benzimidazole derivatives for their COX-inhibitory activity. One investigation of 1,2-diphenylbenzimidazoles found that specific analogs showed potent inhibition of COX-2. nih.gov Another study described novel benzimidazole derivatives with IC₅₀ values for COX-2 inhibition that were superior to the standard drug indomethacin. These findings suggest that the benzimidazole scaffold is a promising framework for designing new, selective COX-2 inhibitors. nih.govnih.govrsc.org

Table 3: In Vitro COX-2 Inhibition by Benzimidazole and Related Derivatives

| Compound Series | Most Potent Analog | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Novel Benzimidazole Derivatives | Compound 6 | 0.13 | |

| Novel Benzimidazole Derivatives | Compound 9 | 0.15 | |

| 1,2-Diphenylbenzimidazoles | 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole | Data not specified, but showed best inhibition | nih.gov |

| Indomethacin (Reference) | N/A | 0.41 | |

| Celecoxib (Reference) | N/A | 0.30 | rsc.org |

Beyond the COX pathway, the anti-inflammatory effects of benzimidazole derivatives may be mediated through interactions with other key signaling molecules. nih.gov Research indicates that benzimidazole compounds can interact with a variety of receptors involved in inflammation, including transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors. nih.gov This multi-target capability suggests that the benzimidazole scaffold can influence inflammatory responses through diverse biochemical pathways. While specific data on this compound is limited, the known interactions of the broader benzimidazole class with these receptors present a plausible mechanism for its potential anti-inflammatory activity. nih.gov

Antihypertensive Properties and Vasorelaxant Activity: Mechanistic Elucidationresearchgate.net

The benzimidazole nucleus is a key structural component in many pharmaceutical agents, including those developed to treat hypertension. researchgate.netresearchgate.net Several clinically successful drugs are based on this scaffold. ntnu.nofrontiersin.org

A primary mechanism for the antihypertensive effect of many benzimidazole derivatives is the blockade of the angiotensin II type 1 (AT₁) receptor. ntnu.nonih.gov Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds prevent this action, leading to a decrease in blood pressure. nih.govnih.gov Several widely used Angiotensin II Receptor Blockers (ARBs), such as candesartan (B1668252) and telmisartan, are benzimidazole derivatives. frontiersin.orgnih.gov

Research has specifically explored the potential of nitrobenzimidazoles as ARBs. Molecular docking studies of 5-nitro benzimidazole derivatives have shown favorable interactions with angiotensin receptors. These in silico findings have guided the synthesis of novel 5-nitro benzimidazole compounds designed as AT₁ antagonists with antihypertensive activities. ntnu.no

The antihypertensive effect of benzimidazole derivatives is directly linked to their ability to induce vasorelaxation (the widening of blood vessels). Studies on 5-nitro benzimidazole derivatives have shown that they produce a vasorelaxant effect on rat aortic rings. This relaxation was found to be partially dependent on the endothelium, suggesting the involvement of endothelium-derived factors like those from the nitric oxide synthase pathway. Inhibition of phosphodiesterase III (PDE-3) is another proposed mechanism contributing to vasodilation.

Further research on a novel fluorophenyl benzimidazole, which acts as an AT₁ receptor blocker, elucidated additional vasorelaxant mechanisms. frontiersin.orgnih.gov Its activity was linked to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), as well as the modulation of voltage-dependent calcium channels (VDCCs) and large-conductance Ca²⁺-activated potassium (BKCa) channels. frontiersin.orgnih.gov This multi-faceted mechanism, which includes blocking angiotensin receptors and modulating key ion channels, underscores the sophisticated basis for the vasorelaxant and antihypertensive properties of this class of compounds. frontiersin.orgnih.gov

Table 4: Vasorelaxant Activity of Selected 5-Nitro Benzimidazole Derivatives

| Compound | Vasorelaxant Activity (EC₅₀) | Reference |

|---|---|---|

| BDZ3 | < 30 µM | |

| BDZ6 | < 30 µM | |

| BDZ12 | < 30 µM | |

| BDZ18 | < 30 µM | |

| BDZ20 | < 30 µM |

Enzyme Inhibition Studies (Non-clinical):

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. For this compound and its analogs, research has focused on several key enzymes involved in cellular signaling and metabolism.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can have profound physiological effects. A study on a series of synthesized 6-nitrobenzimidazole derivatives identified several compounds with significant phosphodiesterase inhibitory activity.

Among the tested compounds, ten derivatives demonstrated varying degrees of PDE inhibition, with IC₅₀ values ranging from 1.5 µM to 294.0 µM. Notably, several of these analogs showed inhibitory activity far superior to the standard inhibitor EDTA (IC₅₀ = 274 ± 0.007 µM). nih.gov For instance, a derivative featuring a 2,3-dihydroxyphenyl moiety (referred to as compound 30) was the most potent, with an IC₅₀ of 1.5 ± 0.043 µM. nih.gov Another analog, a 6-nitrobenzimidazole derivative with a 4-hydroxyphenyl group (compound 1), also exhibited strong inhibition with an IC₅₀ value of 2.4 ± 0.049 µM. nih.gov These findings highlight that the 6-nitrobenzimidazole scaffold is a promising structure for developing new and potent phosphodiesterase inhibitors.

| Compound | Substituent Group | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 2,3-Dihydroxyphenyl | 1.5 ± 0.043 |

| Analog 2 | 4-Hydroxyphenyl | 2.4 ± 0.049 |

| Analog 3 | - | 5.7 ± 0.113 |

| Analog 4 | - | 6.4 ± 0.148 |

| Analog 5 | - | 10.5 ± 0.51 |

| Analog 6 | - | 11.49 ± 0.08 |

| EDTA (Standard) | - | 274 ± 0.007 |

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. semanticscholar.org Inhibiting these enzymes can delay carbohydrate digestion and lower post-meal blood glucose levels, a therapeutic strategy for managing type 2 diabetes. semanticscholar.orgresearchgate.net

While direct studies on this compound were not prominent in the reviewed literature, research on related benzimidazole analogs shows significant potential in this area. A series of novel benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Certain compounds demonstrated exceptionally potent inhibition, with IC₅₀ values as low as 0.44 ± 0.04 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ 13.34 ± 1.26 µM). nih.gov This suggests that the benzimidazole scaffold, particularly when appropriately substituted, is a strong candidate for the development of new α-glucosidase inhibitors. nih.gov The inhibition of these enzymes by analogs highlights a potential, yet to be fully explored, therapeutic avenue for nitrobenzimidazole derivatives. researchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| Analog A | 0.54 ± 0.01 |

| Analog B | 0.44 ± 0.04 |

| Analog C | 1.24 ± 0.05 |

| Analog D | 0.49 ± 0.01 |

| Acarbose (Standard) | 13.34 ± 1.26 |

Antioxidant Activity and Molecular Scavenging Properties

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. The electron-withdrawing nature of the nitro group on the benzimidazole core can significantly influence its antioxidant properties.

Studies on 2-substituted-5-nitrobenzimidazole derivatives have demonstrated their capacity to act as potent antioxidants. biotech-asia.org Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, researchers found that these compounds exhibit significant antioxidant activity. biotech-asia.org For example, a derivative with a 4-chlorophenyl substituent at the 2-position showed an IC₅₀ value of 3.17 µg/mL, and another with a 4-bromophenyl group had an IC₅₀ of 3.28 µg/mL. These activities were reported to be superior to that of the standard antioxidant butylated hydroxytoluene (BHT). biotech-asia.org The research indicates a clear structure-activity relationship, where the nature of the substituent on the benzimidazole ring plays a key role in the compound's ability to scavenge free radicals.

| Compound | Substituent at 2-position | IC₅₀ (µg/mL) |

|---|---|---|

| Analog X | 4-Chlorophenyl | 3.17 |

| Analog Y | 4-Bromophenyl | 3.28 |

| BHT (Standard) | - | 18.42 |

Antiproliferative Activity: Mechanistic Insights into Cell Cycle Modulation and Apoptosis (in vitro studies)

Benzimidazole derivatives are recognized for their antiproliferative effects against various cancer cell lines. researchgate.netfrontierspartnerships.org The mechanism often involves the disruption of key cellular processes such as microtubule formation, which leads to cell cycle arrest and the induction of apoptosis (programmed cell death). researchgate.net The nitrobenzimidazole scaffold, in particular, has been a subject of investigation for developing new anticancer agents. frontierspartnerships.org

In vitro studies on new nitrobenzimidazole derivatives have provided specific insights into their anticancer activity. One study investigated a series of analogs on human lung adenocarcinoma A549 cells under both normal (normoxic) and low-oxygen (hypoxic) conditions, the latter being characteristic of solid tumors. Several nitrobenzimidazole derivatives showed potent antiproliferative effects. For instance, two N-oxide nitrobenzimidazole derivatives (compounds 13 and 14) were particularly effective, with IC₅₀ values of 56.0 ± 2.5 µM and 96.8 ± 1.9 µM, respectively, in hypoxic cells. Further investigation confirmed that these compounds induce cell death by activating caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. This demonstrates that nitrobenzimidazole derivatives can effectively inhibit cancer cell growth by triggering apoptosis.

| Compound | IC₅₀ (µM) |

|---|---|

| Nitrobenzimidazole Analog 7 | 56.8 ± 1.5 |

| Nitrobenzimidazole Analog 8 | 96.8 ± 1.9 |

| N-oxide Nitrobenzimidazole Analog 13 | 56.0 ± 2.5 |

| N-oxide Nitrobenzimidazole Analog 14 | 96.8 ± 1.9 |

Structure Activity Relationship Sar Studies of 1 6 Nitrobenzimidazol 1 Yl Ethanone Analogs

Impact of N1-Substitution on Biological Activity

The N1 position of the benzimidazole (B57391) scaffold is a key site for chemical modification, and substitutions at this position greatly influence the compound's biological profile. The introduction of various groups at N1 can alter physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affects how the molecule interacts with biological targets.

The acetyl group in 1-(6-nitrobenzimidazol-1-yl)ethanone is a small, electronically neutral substituent. While specific studies detailing the precise modulatory role of the N1-acetyl group on this particular scaffold are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest its importance. The acetyl group can influence the molecule's conformation and its ability to cross cell membranes. For instance, in other heterocyclic systems, an acetyl moiety can impact the planarity of the molecule; in the case of 1-(6-nitro-1H-indazol-1-yl)ethanone, a related compound, the acetyl substituent is twisted slightly from the plane of the indazole ring. This can affect intermolecular interactions such as π-stacking.

Furthermore, the acetyl group can be susceptible to hydrolysis by esterases in vivo, potentially converting the N-acetylated compound into its N-unsubstituted counterpart, 6-nitrobenzimidazole. This suggests that this compound could act as a prodrug, with the acetyl group serving to modify its pharmacokinetic properties before reaching the target site.

Research on various 6-nitrobenzimidazole analogs demonstrates the profound impact of different N1-substituents on biological activity. The substitution of the N1-hydrogen with various alkyl and aryl groups has been a common strategy to enhance potency.

In a study on antimicrobial and anticancer agents, a series of N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized with various groups at the N1 position. nih.gov The nature of the N1-substituent was found to be a critical determinant of activity. For example, the introduction of substituted halides at the N1 position led to compounds with potent antibacterial and anticancer effects. nih.govresearchgate.net This highlights that modifying the N1 position can tune the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets like dihydrofolate reductase. nih.gov

Similarly, in the development of antiprotozoal agents, N-arylacetamide groups were introduced at the N1 position of 2-amino-5(6)-nitro-1H-benzimidazole. nih.gov These substitutions resulted in compounds with significant activity against parasites like Giardia intestinalis and Trichomonas vaginalis. For instance, compound 7 from the study, which features a 4-chlorophenylacetamido group at N1, was seven times more active against G. intestinalis than the reference drug benznidazole (B1666585). nih.gov This underscores the potential for large, functionalized substituents at the N1 position to forge specific and potent interactions with target enzymes.

Conversely, studies on other benzimidazole series have shown that bulky aromatic substitutions at the N1 position can be detrimental to activity, suggesting that an optimal size and electronic nature for the N1-substituent exists depending on the specific biological target. For instance, in a series of fluoroquinolone analogs, increased hydrophobicity of large N1-substituents led to decreased antibacterial activity due to poor solubility and impaired membrane penetration. nih.gov

| Compound ID | N1-Substituent | C2-Substituent | Biological Activity | Reference |

| 1d | H | 4-Nitrophenyl | Potent antibacterial and anticancer activity | nih.gov |

| 2d | H | 2,4-Dichlorophenyl | Potent antibacterial and anticancer activity | nih.gov |

| 3s | 4-Chlorobenzyl | 4-Nitrophenyl | Potent antibacterial and anticancer activity | nih.gov |

| 4b | 2-Hydroxy-5-bromobenzyl | 4-Chlorophenyl | Potent antibacterial and anticancer activity | nih.gov |

| 4k | 4-Chlorobenzyl | 4-Chlorophenyl | Potent antibacterial and antifungal activity | nih.gov |

| Compound 7 | N-(4-chlorophenyl)acetamide | Amino | IC50 of 3.95 μM against G. intestinalis | nih.gov |

| Compound 8 | N-(4-methoxyphenyl)acetamide | Amino | Active against T. vaginalis | nih.gov |

Significance of the Nitro Group at Position 6 (or 5) on Activity

The nitro group is a strong electron-withdrawing group and its presence on the benzimidazole ring system is a recurring feature in many biologically active compounds. Its position, whether at C5 or C6, is often crucial for activity.

The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire benzimidazole molecule. nih.gov This electronic perturbation can enhance the molecule's ability to interact with biological targets through several mechanisms:

Increased Acidity of N-H Proton: The nitro group increases the acidity of the N-H proton in unsubstituted or N1-substituted benzimidazoles, which can be important for hydrogen bonding interactions within a receptor's active site.

Enhanced Binding Affinity: The polarity induced by the nitro group can lead to improved binding affinity with specific amino acid residues in enzymes or receptors. nih.gov

Bioreduction to Reactive Species: A key mechanism for many nitroaromatic compounds, including those used against anaerobic bacteria and protozoa, involves the enzymatic reduction of the nitro group. researchgate.netsvedbergopen.com This process, which occurs preferentially in the low-oxygen environment of these organisms, generates reactive nitroso, hydroxylamino, or nitro radical anion intermediates. researchgate.net These reactive species can then covalently bind to and damage critical macromolecules like DNA and proteins, leading to cell death. nih.gov For example, the mechanism of action for nitroimidazole drugs is dependent on the reduction of the nitro group to cytotoxic intermediates. researchgate.net

Studies on nitroaromatic compounds have shown that their reactivity towards nitroreductase enzymes is a key determinant of their biological effect. researchgate.net The electron-withdrawing properties of the nitro group make the molecule a good electron acceptor, facilitating its reduction by enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). nih.gov

The replacement of the electron-withdrawing nitro group with an electron-donating amino group typically leads to a dramatic change in biological activity, often resulting in a significant loss of potency, particularly in antimicrobial and antiprotozoal applications.

For many antiprotozoal benzimidazoles, the presence of the 5(6)-nitro group is considered essential for their mechanism of action, which relies on reductive activation. nih.gov Studies on benznidazole analogues have shown that the nitro group is a key pharmacophore. nih.gov When comparing 5(6)-nitro-1H-benzimidazol-2-amine derivatives with their hypothetical amino-substituted counterparts, it is the nitro-containing compounds that exhibit potent antiprotozoal activity. nih.gov The amino-substituted analogs, lacking the reducible nitro group, are generally much less active or inactive against the same pathogens.

This stark difference in activity underscores the critical role of the nitro group's electronic properties and its ability to act as a latent reactive functional group, a property not shared by the amino group in this context.

Influence of Substituents on the Benzimidazole Ring System (C2, C5, C6)

Substitutions at various positions on the benzimidazole core, including C2, C5, and C6, are well-established strategies for modulating biological activity. nih.gov

The C2 position is particularly amenable to substitution, and a wide variety of groups have been introduced at this site. In one study, a series of 6-nitrobenzimidazole derivatives were synthesized with different aryl substitutions at the C2 position and evaluated as phosphodiesterase inhibitors. svedbergopen.com The results, summarized in the table below, show that the nature of the C2-substituent significantly impacts the inhibitory concentration (IC50). For example, a 2,3-dihydroxyphenyl group at C2 (compound 30 ) resulted in the most potent inhibitor in the series (IC50 = 1.5 µM), while a 4-nitrophenyl group (compound 6 ) was significantly less active (IC50 = 153.2 µM). svedbergopen.com This indicates that electronic and steric factors of the C2 substituent are critical for effective enzyme inhibition.

The C5 and C6 positions of the benzimidazole ring are part of the benzene (B151609) moiety, and substitution here directly modifies the electronic landscape of the aromatic system. As discussed, the presence of a nitro group at C5 or C6 is often a prerequisite for certain biological activities. In a study on anti-inflammatory benzimidazoles, it was noted that the activity was highly dependent on the groups substituted at C6. Similarly, for antimicrobial and anticancer 6-nitrobenzimidazoles, the combination of the C6-nitro group with specific substituents at C2 and N1 was necessary for potent activity. nih.gov

| Compound ID | C2-Substituent | IC50 (µM) for Phosphodiesterase Inhibition | Reference |

| 30 | 2,3-Dihydroxyphenyl | 1.5 ± 0.043 | |

| 1 | 2-Hydroxy-3,5-dibromophenyl | 2.4 ± 0.049 | |

| 11 | 3,4-Dihydroxyphenyl | 5.7 ± 0.113 | svedbergopen.com |

| 13 | 2-Hydroxy-5-bromophenyl | 6.4 ± 0.148 | |

| 14 | 2-Hydroxy-5-chlorophenyl | 10.5 ± 0.51 | |

| 9 | 2,4-Dihydroxyphenyl | 11.49 ± 0.08 | svedbergopen.com |

| 3 | 2-Hydroxyphenyl | 63.1 ± 1.48 | |

| 10 | 4-Hydroxyphenyl | 120.0 ± 4.47 | |

| 6 | 4-Nitrophenyl | 153.2 ± 5.6 | svedbergopen.com |

Stereoelectronic Factors and Conformational Preferences

The stereoelectronic properties of this compound analogs are governed by the electronic nature of their substituents and the resulting conformational possibilities. The benzimidazole core itself is a bicyclic aromatic system. bohrium.com The attachment of an electron-withdrawing nitro group at the 6-position significantly influences the electron density of the entire ring system. This modification can affect the pKa of the imidazole (B134444) nitrogen and the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with biological receptors. nih.gov

Hydrophobicity and Lipophilicity Considerations

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that affects the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. unl.edunih.gov It plays a significant role in the transport of molecules across biological membranes. unl.edu For benzimidazole analogs, lipophilicity can be finely tuned by altering substituents. The benzimidazole nucleus is generally lipophilic, but the introduction of polar groups, such as the nitro group in this compound, modifies this characteristic.

The table below illustrates how different substituents can theoretically modify the lipophilicity of a generic benzimidazole scaffold.

Table 1: Influence of Substituents on the Lipophilicity of Benzimidazole Analogs

| Position | Substituent Type | Example Substituent | Expected Impact on Lipophilicity (logP) | Rationale |

|---|---|---|---|---|

| C-2 | Alkyl/Aryl | Phenyl | Increase | Increases nonpolar surface area. researchgate.net |

| C-2 | Heteroaryl | Pyridyl | Decrease (relative to phenyl) | Nitrogen in the ring increases polarity. |

| C-5/C-6 | Halogen | Chloro (-Cl) | Increase | Halogens are hydrophobic. |

| C-5/C-6 | Nitro | Nitro (-NO₂) | Decrease | The nitro group is highly polar and electron-withdrawing. nih.gov |

| C-5/C-6 | Amino/Hydroxyl | Amino (-NH₂), Hydroxyl (-OH) | Decrease | These groups are polar and can act as hydrogen bond donors. researchgate.net |

| N-1 | Alkyl | Methyl (-CH₃) | Increase | Adds a small nonpolar alkyl group. nih.gov |

Design Principles for Modulating Specific Biological Profiles

The versatility of the benzimidazole scaffold allows for strategic modifications to optimize its interaction with specific biological targets, thereby tailoring its activity profile. rroij.com

Enhancing Potency and Selectivity for Target Enzymes/Receptors

A primary goal in drug design is to enhance a molecule's potency and selectivity towards its intended target, minimizing off-target effects. For benzimidazole analogs, this is achieved by modifying substituents at the N-1, C-2, and C-5/6 positions. nih.gov

SAR studies on 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors have provided clear design principles. researchgate.netnih.gov In one such study, a series of compounds were synthesized and tested, revealing that the nature of the aryl group substituted at the C-2 position was paramount for activity. researchgate.netnih.gov For instance, compound 30 (see table below), with a 2,3-dihydroxyphenyl substituent at C-2, showed the highest potency (IC₅₀ = 1.5 µM), significantly more active than the parent compound or analogs with other substitution patterns. researchgate.netnih.gov This suggests that specific hydrogen bonding interactions, facilitated by the hydroxyl groups, are crucial for binding to the enzyme's active site. In contrast, replacing these hydroxyls with methoxy (B1213986) groups led to inactivity, highlighting the importance of the hydrogen bond donor capability. researchgate.net

Molecular docking studies further inform this process by predicting how analogs bind within the active site of a target protein. For example, docking of benzimidazole-triazole hybrids into the active site of 14α-demethylase showed that key interactions with amino acid residues like Tyr118 and His377 were responsible for their antifungal activity. nih.gov Similarly, in silico studies of 6-nitro-1H-benzimidazole derivatives targeting histone deacetylase 6 (HDAC6) identified specific hydrogen bonds and hydrophobic interactions that correlated with anticancer activity. nih.gov

Table 2: Phosphodiesterase Inhibitory Activity of Selected 2-Substituted-6-nitrobenzimidazole Analogs

| Compound ID | C-2 Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 30 | 2,3-Dihydroxyphenyl | 1.5 ± 0.043 | researchgate.net, nih.gov |

| 1 | 2,5-Dihydroxyphenyl | 2.4 ± 0.049 | researchgate.net, nih.gov |

| 11 | 2-Hydroxy-3,5-dibromophenyl | 5.7 ± 0.113 | researchgate.net, nih.gov |

| 13 | 2-Hydroxy-5-bromophenyl | 6.4 ± 0.148 | researchgate.net, nih.gov |

| 9 | 2,4-Dihydroxyphenyl | 11.49 ± 0.08 | researchgate.net, nih.gov |

| Standard | EDTA | 274 ± 0.007 | nih.gov |

Strategies for Optimizing Cellular Uptake and Interactions

For a compound to be biologically active, it must first reach its target within the cell. This requires crossing the cell membrane, a process governed by factors like lipophilicity, size, and charge. One advanced strategy to improve cellular uptake is to hijack endogenous transport systems. A study on nitroimidazole-polyamine conjugates demonstrated this principle effectively. nih.gov By linking a nitroimidazole moiety to a polyamine, the resulting conjugate could utilize the selective polyamine uptake system present in certain tumor cells, facilitating entry of the cytotoxic agent. nih.gov This suggests that a similar prodrug strategy could be applied to this compound analogs to enhance their delivery to specific cells.

Comparative SAR with Other Benzimidazole Classes

The SAR of this compound analogs can be better understood by comparing it with other well-studied classes of benzimidazole-based therapeutic agents. mdpi.com The core benzimidazole structure is a privileged scaffold in medicinal chemistry, but the substituents required for optimal activity vary dramatically depending on the biological target. nih.govresearchgate.net

Anthelmintic Benzimidazoles (e.g., Albendazole): A key SAR feature for many anthelmintic benzimidazoles is the presence of a methylcarbamate group at the C-2 position and a free N-H at the N-1 position. rjptonline.org This contrasts sharply with this compound, which is substituted at N-1 with an acetyl group. This N-1 substitution would likely render it inactive as a traditional anthelmintic.

Antiviral Benzimidazoles (e.g., Maribavir): Antiviral benzimidazoles exhibit broad SAR. rsc.org Substitutions at the 2-position can enhance binding to viral polymerases, while modifications at the 5- and 6-positions can improve pharmacokinetic properties. rroij.com The 6-nitro group on the subject compound is an electron-withdrawing group, a feature that can be compared to the electron-withdrawing chloro group found in other biologically active benzimidazoles. nih.gov

Anticancer Benzimidazoles: This class is highly diverse, targeting various pathways. Some act as kinase inhibitors, where N-1 substitution can increase binding affinity to the target kinase. nih.gov Others bind to the colchicine (B1669291) site of tubulin, where the substitution pattern on an aryl ring at C-2 is often critical for activity. researchgate.net The SAR for 6-nitrobenzimidazole derivatives as potential anticancer agents indicates that the nitro group, combined with N-1 substitution, can lead to potent activity against targets like HDAC6. nih.gov